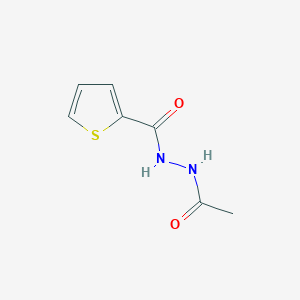![molecular formula C7H7N3 B8670746 pyrrolo[3,2-b]pyridin-1-amine](/img/structure/B8670746.png)
pyrrolo[3,2-b]pyridin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pyrrolo[3,2-b]pyridin-1-amine: is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-aminopyridine derivatives with suitable electrophiles can yield pyrrolo[3,2-b]pyridin-1-amine.
Cross-Coupling Reactions: Another method involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyrrole is coupled with a halogenated pyridine derivative.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: pyrrolo[3,2-b]pyridin-1-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, to form N-oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce any nitro or carbonyl groups present.
Substitution: This compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present on the pyrrole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, boronic acids, palladium catalysts.
Major Products:
N-oxides: from oxidation.
Amines: from reduction.
Substituted derivatives: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: pyrrolo[3,2-b]pyridin-1-amine derivatives are used as ligands in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit enzymes, making it a candidate for drug development.
Medicine:
Anticancer Agents: Some derivatives have shown promising activity against cancer cell lines, making them potential candidates for anticancer drugs.
Antimicrobial Agents: The compound has also been explored for its antimicrobial properties.
Industry:
Material Science: this compound derivatives are used in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of pyrrolo[3,2-b]pyridin-1-amine often involves the inhibition of specific enzymes or receptors. For example, some derivatives inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival. By binding to these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Vergleich Mit ähnlichen Verbindungen
- Pyrrolo[2,3-b]pyridine
- Pyrrolo[1,2-a]pyrazine
- Pyrrolo[2,3-d]pyrimidine
Comparison:
- pyrrolo[3,2-b]pyridin-1-amine is unique due to its specific ring fusion and the position of the amine group, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.
- Pyrrolo[2,3-b]pyridine and Pyrrolo[1,2-a]pyrazine have different ring fusion patterns, which can lead to different electronic properties and biological activities.
- Pyrrolo[2,3-d]pyrimidine has a different nitrogen placement in the ring system, which can affect its interaction with biological targets.
Eigenschaften
Molekularformel |
C7H7N3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
pyrrolo[3,2-b]pyridin-1-amine |
InChI |
InChI=1S/C7H7N3/c8-10-5-3-6-7(10)2-1-4-9-6/h1-5H,8H2 |
InChI-Schlüssel |
NFTUGBUZNRPHFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2N)N=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, 2-chloro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B8670708.png)


![1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B8670729.png)







![4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B8670786.png)
